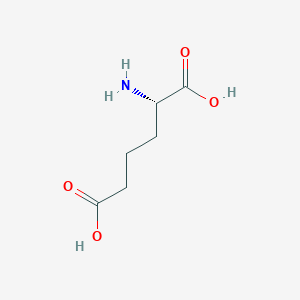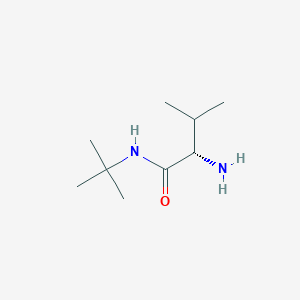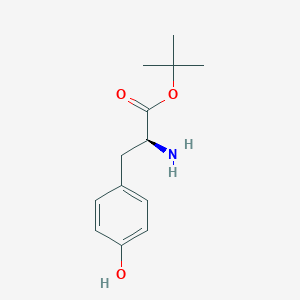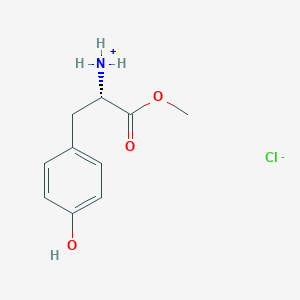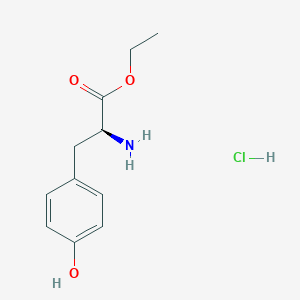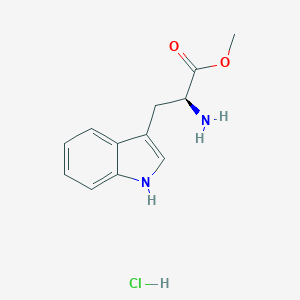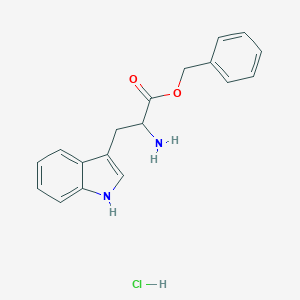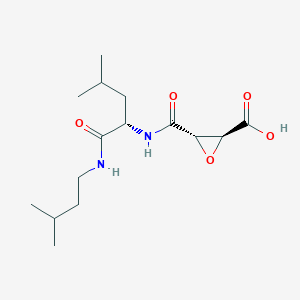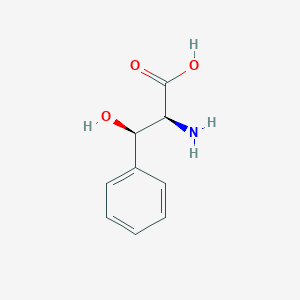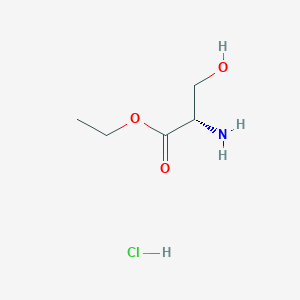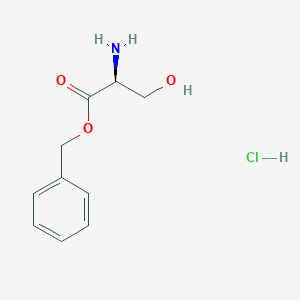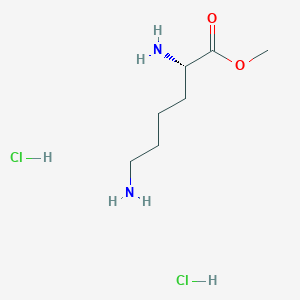
L-Lysinmethylester-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl L-lysinate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known as “L-Lysine methyl ester dihydrochloride” and has a CAS number of 26348-70-9 . It can be used in the synthesis of peptides containing histidine and lysine .
Molecular Structure Analysis
The molecular structure of “Methyl L-lysinate dihydrochloride” consists of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 . Physical And Chemical Properties Analysis
“Methyl L-lysinate dihydrochloride” has a molecular weight of 233.13 g/mol . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Herstellung kationischer Tenside
L-Lysinmethylester-Dihydrochlorid wird zur Synthese von Lysin-basierten kationischen Tensiden verwendet. Diese Tenside finden in verschiedenen Bereichen Anwendung, darunter Kosmetik, Pharmazeutika und als Antiseptika, da sie die Oberflächenspannung senken und mikrobielle Zellmembranen zerstören können .
Hydrogelbildung
Diese Verbindung spielt eine entscheidende Rolle bei der Bildung von Hydrogelen. Es wird in dynamischer Lichtstreuung (DLS) und rheologischen Experimenten verwendet, um Hydrogele durch chemische Vernetzungsprozesse herzustellen, die wichtige Anwendungen in biomedizinischen Bereichen wie Gewebezüchtung und Medikamentenverabreichungssystemen haben .
Safety and Hazards
Wirkmechanismus
Target of Action
L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine
Mode of Action
It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.
Action Environment
L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.
Biochemische Analyse
Biochemical Properties
It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Methyl L-lysinate dihydrochloride can be achieved through a multi-step process starting from L-lysine.", "Starting Materials": [ "L-lysine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with methyl iodide in the presence of sodium hydroxide to yield N-methyl-L-lysine.", "N-methyl-L-lysine is then reacted with hydrochloric acid to form the hydrochloride salt.", "The resulting N-methyl-L-lysinate hydrochloride is then reacted with methanol and sodium hydroxide to yield Methyl L-lysinate.", "Methyl L-lysinate is finally reacted with hydrochloric acid to form Methyl L-lysinate dihydrochloride." ] } | |
| 26348-70-9 | |
Molekularformel |
C7H17ClN2O2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI-Schlüssel |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
Kanonische SMILES |
COC(=O)C(CCCCN)N.Cl |
| 26348-70-9 34015-48-0 |
|
Piktogramme |
Irritant |
Synonyme |
26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?
A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


